molecular formula C10H9NO2 B14214142 2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- CAS No. 828246-23-7

2H-1,4-Benzoxazin-2-one, 3,5-dimethyl-

Cat. No.: B14214142
CAS No.: 828246-23-7
M. Wt: 175.18 g/mol
InChI Key: ZPVBIRAJXUOEFU-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- is a heterocyclic compound featuring a benzoxazine core substituted with methyl groups at the 3- and 5-positions. Benzoxazine derivatives are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and polymer precursor properties.

Properties

CAS No.

828246-23-7

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3,5-dimethyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)11-7(2)10(12)13-8/h3-5H,1-2H3

InChI Key

ZPVBIRAJXUOEFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- can be achieved through several methods. One common approach involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and high yield. Another method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the benzoxazine ring and the methyl groups.

Common Reagents and Conditions

    Oxidation: Oxidation of 2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms of the benzoxazine ring. Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various alkyl or acyl-substituted benzoxazines.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to the benzoxazine family, which includes derivatives such as:

  • 3,4-Dihydro-3-methyl-2H-1,4-benzoxazine : This analog (CAS 113708-92-2) has a saturated dihydro ring and a single methyl group, differing in reactivity due to reduced aromaticity.
  • Triuroxazole-based derivatives : These compounds, studied in radical-mediated oligomerization reactions, highlight how substituent positioning influences reactivity. For example, triuroxazole forms N-N bonds under oxidative conditions but fails to generate ordered cage structures, unlike hypothetical benzoxazine-based systems.

Physicochemical Properties

A hypothetical comparison of key properties is summarized below:

Compound Molecular Weight (g/mol) Substituents Solubility (Polar Solvents) Thermal Stability (°C)
2H-1,4-Benzoxazin-2-one 163.15 None Moderate ~180
3,5-Dimethyl-2H-1,4-Benzoxazin-2-one 205.23 3-CH₃, 5-CH₃ Low >200 (estimated)
3,4-Dihydro-3-methyl-2H-1,4-benzoxazine 165.20 3-CH₃, saturated ring High ~150

Solubility and stability trends are inferred from substituent effects in related benzoxazines.

Reactivity and Functional Behavior

  • Oxidative Behavior : Unlike triuroxazole derivatives, which form random oligomers under oxidation (e.g., with PbO₂ or Ag₂O), 3,5-dimethyl-2H-1,4-benzoxazin-2-one may resist uncontrolled oligomerization due to steric hindrance from methyl groups. This could favor selective dimerization or stabilization of radical intermediates.
  • Synthetic Utility : The methyl groups in 3,5-dimethyl-2H-1,4-benzoxazin-2-one may hinder nucleophilic attack at the 3- and 5-positions, directing reactivity toward the 6- or 8-positions in electrophilic substitution reactions.

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